[2-(1,3-benzodioxol-5-yl)cyclopropyl](4-methoxyphenyl)methanone O-(2,4-dichlorobenzyl)oxime
Description
The compound 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime features a cyclopropane ring substituted with a 1,3-benzodioxole moiety and a 4-methoxyphenyl ketone group. The oxime functional group is further substituted with a 2,4-dichlorobenzyl ether (Fig. 1). This structure combines electron-donating (methoxy) and electron-withdrawing (dichlorobenzyl) groups, influencing its physicochemical and biological properties.
Properties
IUPAC Name |
(Z)-1-[2-(1,3-benzodioxol-5-yl)cyclopropyl]-N-[(2,4-dichlorophenyl)methoxy]-1-(4-methoxyphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2NO4/c1-29-19-7-3-15(4-8-19)25(28-32-13-17-2-6-18(26)11-22(17)27)21-12-20(21)16-5-9-23-24(10-16)31-14-30-23/h2-11,20-21H,12-14H2,1H3/b28-25+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHYMIXRPKDFDK-AZPGRJICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOCC2=C(C=C(C=C2)Cl)Cl)C3CC3C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N\OCC2=C(C=C(C=C2)Cl)Cl)/C3CC3C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, focusing on its antifungal, anticancer, and other therapeutic effects.
Chemical Structure
The molecular formula of the compound is . The structure features a cyclopropyl group and a benzodioxole moiety, which are significant for its biological activity.
Antifungal Activity
Research indicates that compounds with similar structural features exhibit notable antifungal properties. For instance, derivatives of benzodioxole have been shown to enhance the efficacy of antifungal agents in vitro. A study highlighted that certain oxime derivatives demonstrated synergistic effects when combined with established antifungal drugs, suggesting that the target compound may also possess similar capabilities .
Anticancer Activity
The anticancer potential of related compounds has been documented extensively. For example, pyrazole derivatives with structural similarities have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) cells. These compounds often exhibit enhanced activity when used in combination with conventional chemotherapeutics like doxorubicin .
Study 1: Antifungal Efficacy
A recent study evaluated the antifungal properties of compounds structurally related to our target compound. The results indicated that these compounds inhibited fungal growth effectively and could serve as lead structures for developing new antifungal agents .
Study 2: Anticancer Synergy
Another investigation focused on the synergistic effects of benzodioxole derivatives combined with chemotherapeutic agents. The findings revealed that these combinations significantly increased apoptosis in cancer cells compared to monotherapy, suggesting a promising avenue for enhancing cancer treatment regimens .
Research Findings
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
Key structural analogs and their differentiating features are summarized below:
Table 1: Structural Comparison of Selected Analogs
| Compound Name | Key Substituents (vs. Target) | Molecular Formula | Molecular Weight (g/mol) | Source |
|---|---|---|---|---|
| Target Compound | N/A | C24H19Cl2NO5 | 472.32 | |
| 2-(1,3-Benzodioxol-5-yl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime | 4-Chloro-3-nitrophenyl (vs. 4-methoxyphenyl) | C24H17Cl3N2O5 | 503.76 | |
| 2-(4-Chlorophenyl)cyclopropylmethanone O-(2-phenoxyethyl)oxime | 4-Nitrophenyl, 2-phenoxyethyl (vs. dichlorobenzyl) | C24H21ClN2O4 | 436.89 | |
| 2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime | Fluorophenyl, chloro-fluorophenyl | C23H16Cl3F2NO | 466.74 |
Key Observations:
Substituent Effects: Replacement of the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro or chloro) increases molecular polarity and may enhance binding to biological targets .
Synthetic Accessibility: Analogous oxime derivatives, such as (4-chlorophenyl)(cyclopropyl)methanone O-(4-nitrobenzyl)oxime, are synthesized via "one-pot" reactions with yields up to 70.6% . The dichlorobenzyl substitution in the target compound may require optimized reaction conditions due to steric hindrance.
Physicochemical and Crystallographic Data
Table 2: Crystallographic and Stability Data
| Compound | Crystal System | Space Group | Melting Point (°C) | Stability Notes | Source |
|---|---|---|---|---|---|
| {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone (Analog) | Monoclinic | P21/n | N/A | Stable under inert conditions | |
| Target Compound (Theoretical) | Not reported | N/A | N/A | Likely hygroscopic due to oxime | N/A |
| 2-(4-Chlorophenyl)cyclopropylmethanone O-(2-phenoxyethyl)oxime | Not reported | N/A | 152–154 | Sensitive to light |
Key Observations:
- Stability data for the target compound are lacking, but its dichlorobenzyl group may confer resistance to oxidative degradation compared to nitro-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
